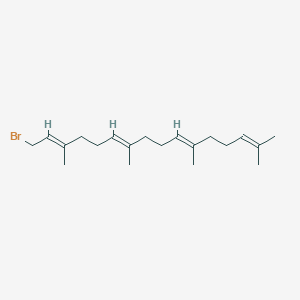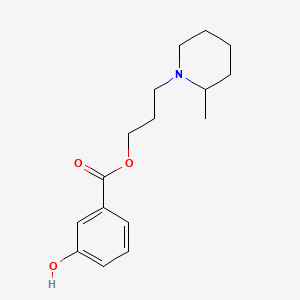![molecular formula C19H25N3S B13773950 Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)
Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of acetophenone, which is an aromatic ketone, and incorporates a thiosemicarbazone moiety along with an adamantyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone typically involves the reaction of acetophenone derivatives with thiosemicarbazide and adamantyl-containing reagents. . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of heterogeneous catalysts and environmentally friendly solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiosemicarbazides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as nucleic acid synthesis and cell membrane integrity.
Pathways Involved: It affects the permeability of cell membranes, leading to disruption of cellular functions and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler aromatic ketone with various industrial and pharmaceutical applications.
Thiosemicarbazones: A class of compounds known for their antimicrobial and anticancer properties.
Adamantane Derivatives: Compounds containing the adamantyl group, known for their antiviral and neuroprotective activities.
Uniqueness
Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone is unique due to the combination of the acetophenone, thiosemicarbazone, and adamantyl moieties. This unique structure imparts a broad spectrum of biological activities and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H25N3S |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[(E)-1-phenylethylideneamino]thiourea |
InChI |
InChI=1S/C19H25N3S/c1-13(17-5-3-2-4-6-17)21-22-18(23)20-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,14-16H,7-12H2,1H3,(H2,20,22,23)/b21-13+ |
InChI Key |
JKUXPOPBOILPSG-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC12CC3CC(C1)CC(C3)C2)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=S)NC12CC3CC(C1)CC(C3)C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


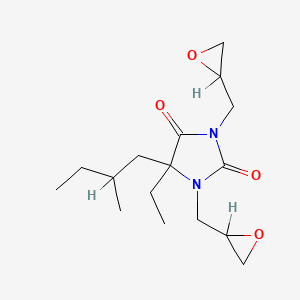


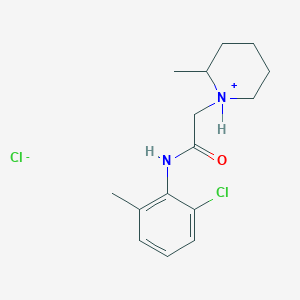
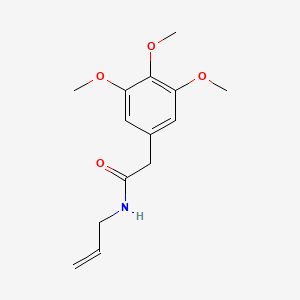
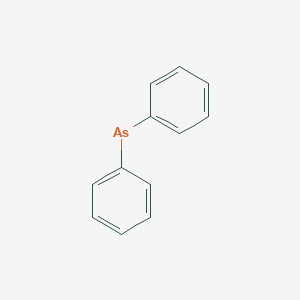

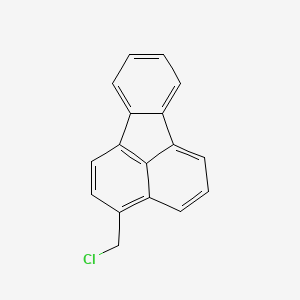


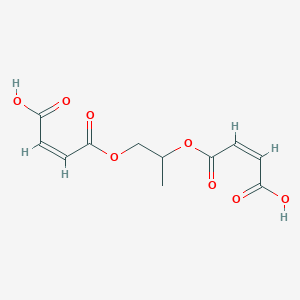
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
